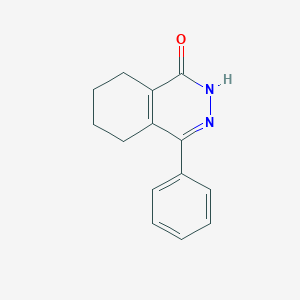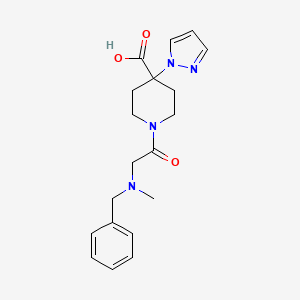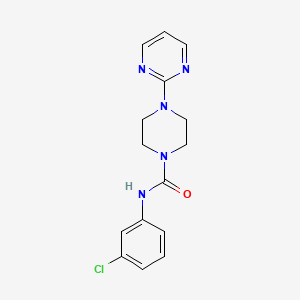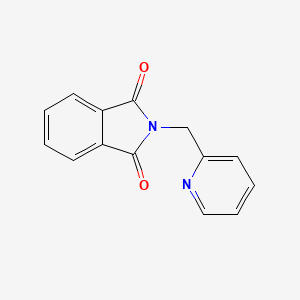![molecular formula C19H22FN3O3 B5403959 N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide, also known as AF-PN, is a novel small molecule inhibitor that has been developed for research purposes. It is a potent inhibitor of a key enzyme involved in the regulation of protein degradation, making it an important tool for studying the mechanisms of cellular processes.
Wirkmechanismus
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide inhibits the proteasome by binding to the active site of the enzyme and preventing the degradation of proteins. This leads to the accumulation of ubiquitinated proteins, which can have a variety of effects on cellular processes. The mechanism of action of N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide is similar to other proteasome inhibitors, such as bortezomib and carfilzomib, but N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has been shown to be more potent and selective than these compounds.
Biochemical and Physiological Effects
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has a variety of biochemical and physiological effects on cells. By inhibiting the proteasome, it can lead to the accumulation of ubiquitinated proteins, which can activate stress responses and induce cell death. N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in a variety of assays. N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide is also highly potent and selective, allowing for the specific inhibition of the proteasome without affecting other cellular processes. However, there are also limitations to the use of N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide. One area of focus is the development of more potent and selective proteasome inhibitors, which could have greater therapeutic potential for the treatment of cancer and other diseases. Another area of focus is the study of the effects of proteasome inhibition on cellular processes, including the regulation of the immune system and the response to stress. Finally, the development of new methods for the delivery of proteasome inhibitors, such as nanoparticles or targeted drug delivery systems, could improve their efficacy and reduce their toxicity.
Synthesemethoden
The synthesis of N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide involves a series of chemical reactions that result in the formation of the final product. The starting material is norvaline, which is acetylated to form N-acetyl-norvaline. This compound is then reacted with 2-(2-fluorophenoxy)pyridine-3-carboxaldehyde to form the intermediate product, which is then reacted with methylamine to yield N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide. The synthesis method has been optimized to produce high yields of pure N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide, making it suitable for use in research.
Wissenschaftliche Forschungsanwendungen
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has been widely used in scientific research to study the mechanisms of protein degradation and cellular processes. It is a potent inhibitor of the proteasome, a key enzyme involved in the degradation of proteins. By inhibiting the proteasome, N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide can be used to study the role of protein degradation in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide has also been used to study the effects of proteasome inhibition on cancer cells, as well as the potential therapeutic applications of proteasome inhibitors in cancer treatment.
Eigenschaften
IUPAC Name |
2-acetamido-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-3-7-16(23-13(2)24)18(25)22-12-14-8-6-11-21-19(14)26-17-10-5-4-9-15(17)20/h4-6,8-11,16H,3,7,12H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYINEISTJNLVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)

![(1,3-benzodioxol-5-ylmethyl)[3-(1,3-benzothiazol-2-yl)phenyl]amine](/img/structure/B5403887.png)
![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)

![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)


![3-(4-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5403949.png)

![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)